

4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide stability and degradation pathways

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Compound of Interest

Compound Name: 4-(3-Aminopropyl)thiomorpholine
1,1-Dioxide

Cat. No.: B1291801

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Technical Support Center: 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide

This technical support center provides guidance on the stability and potential degradation pathways of **4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide** for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of **4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide** under standard laboratory conditions?

A1: **4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide** is generally stable under normal storage conditions, which include keeping it in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. The sulfone group is chemically robust, and the primary amine is stable at neutral pH. However, prolonged exposure to harsh conditions such as extreme pH, high temperatures, and UV light can lead to degradation.

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for **4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide** are not extensively documented in publicly available literature, potential degradation can be inferred from the chemistry of its functional groups (a sulfone and a primary amine) and related thiomorpholine structures. The primary amine is susceptible to oxidation and reactions with aldehydes and ketones. The thiomorpholine ring itself is quite stable due to the oxidized sulfur atom, but cleavage of the C-N bond could occur under harsh hydrolytic conditions.

Biodegradation studies on the parent compound, thiomorpholine, have shown that degradation can be initiated by oxidation of the sulfur to a sulfoxide, followed by ring cleavage^{[1][2]}.

Although the sulfur in **4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide** is already fully oxidized, ring cleavage remains a plausible degradation route under certain biological or harsh chemical conditions.

Q3: Are there any known incompatible materials or reagents?

A3: Avoid strong oxidizing agents, as they can potentially react with the primary amine. Also, be cautious with strong acids and bases, especially at elevated temperatures, as they can promote hydrolysis. Reactions with aldehydes and ketones can lead to the formation of imines.

Troubleshooting Guide

Issue	Possible Cause	Recommended Action
Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS)	Degradation of the compound due to improper storage or handling.	1. Verify storage conditions (temperature, light exposure, humidity). 2. Prepare fresh solutions and re-analyze. 3. Consider performing a forced degradation study to identify potential degradation products.
Loss of potency or activity in a biological assay	The compound may have degraded in the assay medium.	1. Assess the stability of the compound under the specific assay conditions (pH, temperature, ionic strength of the buffer). 2. Prepare stock solutions fresh and use them promptly. 3. Include a positive control with a freshly prepared sample in each experiment.
Discoloration of the solid compound	Potential degradation due to exposure to light or air (oxidation).	1. Store the compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen). 2. If discoloration is observed, it is recommended to re-test the purity of the material before use.

Stability Data Summary

While specific quantitative stability data for **4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide** is not readily available, the following table illustrates the expected outcomes of a typical forced degradation study based on the chemical nature of the molecule.

Stress Condition	Typical Conditions	Expected Degradation	Potential Degradation Products
Acidic Hydrolysis	0.1 M HCl, 60 °C, 24h	Moderate	Ring-opened products via C-N bond cleavage.
Basic Hydrolysis	0.1 M NaOH, 60 °C, 24h	Low to Moderate	Potential for some ring opening or side chain reactions.
Oxidative	3% H ₂ O ₂ , RT, 24h	Moderate to High	Oxidation of the primary amine to a nitroso or nitro compound, or potential N-dealkylation.
Thermal	80 °C, 48h	Low	The compound is expected to be relatively thermally stable.
Photolytic	UV light (254 nm), RT, 24h	Moderate	Photolytic cleavage of bonds, potential for radical-mediated reactions.

Experimental Protocols

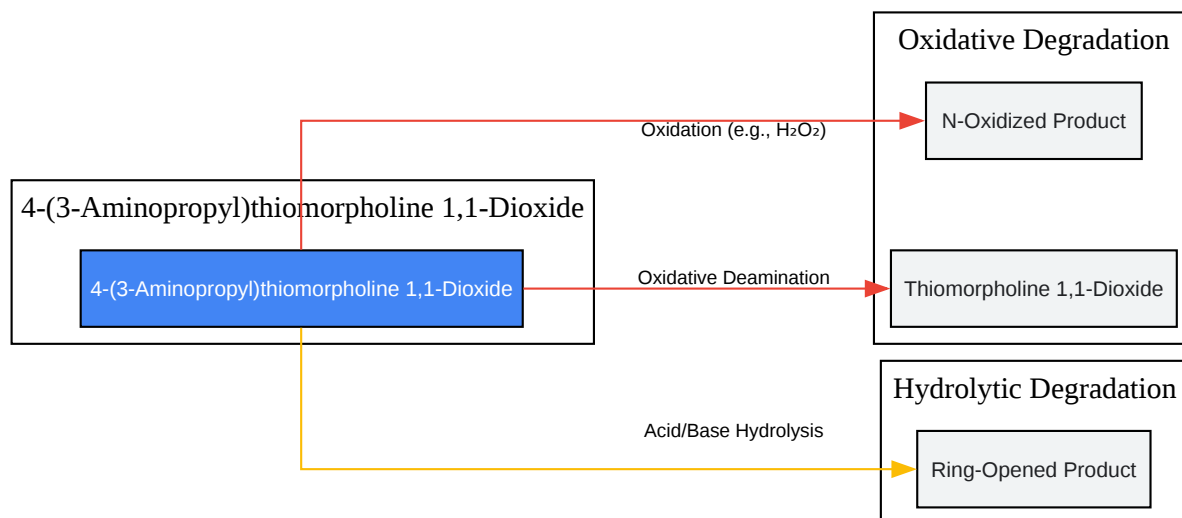
Forced Degradation Study Protocol

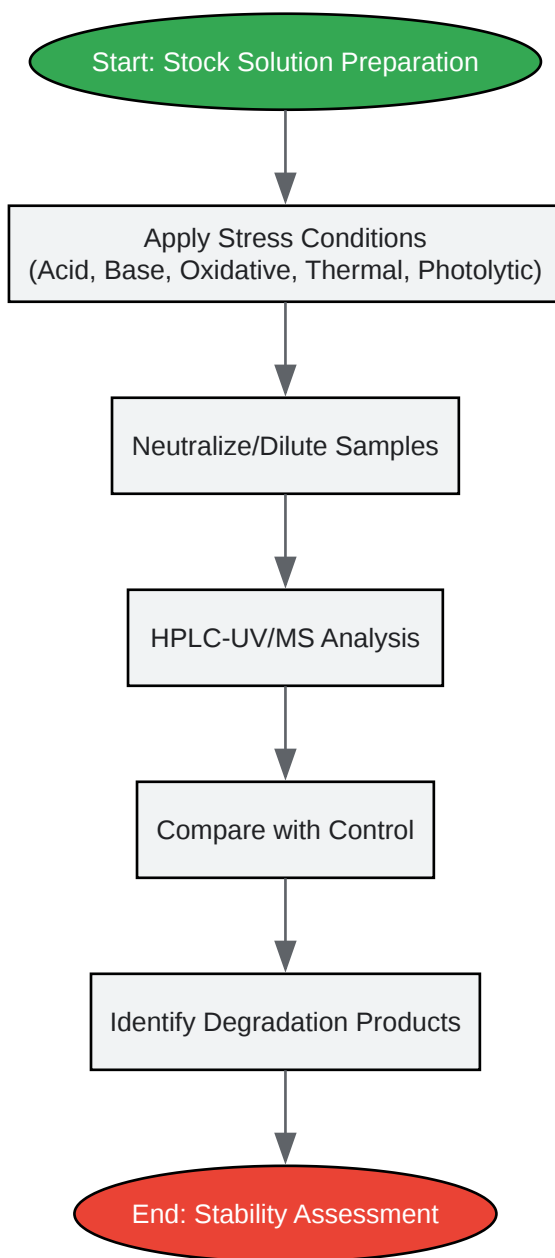
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of **4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide**.

- Preparation of Stock Solution:

- Accurately weigh and dissolve **4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide** in a suitable solvent (e.g., methanol or water) to a final concentration of 1 mg/mL.
- Stress Conditions:
 - Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
 - Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
 - Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.
 - Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.
 - Photolytic Degradation: Expose a solution of the compound (100 µg/mL in a suitable solvent) in a quartz cuvette to UV light (254 nm) for 24 hours.
- Sample Analysis:
 - After the specified time, neutralize the acidic and basic samples.
 - Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
 - Analyze the samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid) with UV and/or MS detection.
 - Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.

Visualizations





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